Cas no 2090173-99-0 (2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a brominated heterocyclic compound featuring a fused pyridazinone and furan moiety. This structure offers versatility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The bromoethyl substituent enhances reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions. The furan ring contributes to its potential as a building block for bioactive compounds, given its prevalence in medicinal chemistry. The compound’s well-defined structure and synthetic utility make it valuable for researchers exploring novel heterocyclic frameworks. Its stability under standard handling conditions ensures reliable performance in laboratory applications.
2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one structure
2090173-99-0 structure
Product name:2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
CAS No:2090173-99-0
MF:C10H9BrN2O2
MW:269.094661474228
CID:5057575

2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
    • 2-(2-bromoethyl)-6-(furan-2-yl)pyridazin-3-one
    • 2-(2-Bromoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
    • 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C10H9BrN2O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6H2
    • InChI Key: CXEVTJGZHXOZNO-UHFFFAOYSA-N
    • SMILES: BrCCN1C(C=CC(C2=CC=CO2)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 315
  • XLogP3: 1.6
  • Topological Polar Surface Area: 45.8

2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-8693-5g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-8693-2.5g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-8693-0.25g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0 95%+
0.25g
$302.0 2023-09-06
TRC
B166751-1g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0
1g
$ 475.00 2022-06-07
Life Chemicals
F1967-8693-1g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0 95%+
1g
$335.0 2023-09-06
TRC
B166751-100mg
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0
100mg
$ 95.00 2022-06-07
Life Chemicals
F1967-8693-10g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-8693-0.5g
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0 95%+
0.5g
$318.0 2023-09-06
TRC
B166751-500mg
2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
2090173-99-0
500mg
$ 320.00 2022-06-07

Additional information on 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Recent Advances in the Study of 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one (CAS: 2090173-99-0)

The compound 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one (CAS: 2090173-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyridazinone core with bromoethyl and furan substituents, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its relevance in treating various diseases.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one, highlighting its scalability and reproducibility. The researchers employed a multi-step synthesis involving a key cyclization reaction, achieving a high yield of the target compound. The study also emphasized the importance of the bromoethyl group in enhancing the compound's reactivity, which could be leveraged for further derivatization in drug discovery programs.

In terms of biological activity, recent in vitro studies have demonstrated that 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one exhibits potent inhibitory effects against certain kinase enzymes implicated in cancer progression. A 2024 preprint from BioRxiv reported that the compound showed selective inhibition of a specific kinase target, with an IC50 value in the low micromolar range. This finding suggests its potential as a lead compound for developing novel kinase inhibitors, particularly for cancers resistant to existing therapies.

Further investigations into the compound's mechanism of action revealed its ability to modulate cellular signaling pathways. A collaborative study between academic and industry researchers, published in Cell Chemical Biology in early 2024, utilized proteomic profiling to identify downstream effects of 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one treatment. The results indicated significant alterations in the expression of proteins involved in cell cycle regulation and apoptosis, providing a molecular basis for its observed anti-proliferative effects.

Despite these promising findings, challenges remain in the development of 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one as a therapeutic agent. Recent pharmacokinetic studies have identified issues with its metabolic stability and bioavailability, as reported in a 2023 issue of Drug Metabolism and Disposition. Researchers are currently exploring structural modifications to address these limitations while preserving the compound's biological activity.

The growing body of research on 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one underscores its potential as a versatile scaffold in medicinal chemistry. Future directions may include the development of prodrug strategies to improve its pharmacokinetic properties, as well as expanded structure-activity relationship studies to optimize its therapeutic index. With continued investigation, this compound may yield novel therapeutic agents for oncology and other disease areas.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd